The synthesis of 4-Bromo-3-chloro-1H-indol-7-amine typically involves halogenation reactions. One common method includes:
For large-scale production, automated reactors are employed to maintain precise control over reaction conditions. This may involve the use of catalysts to enhance yield and purity, making the process more efficient for commercial applications.
4-Bromo-3-chloro-1H-indol-7-amine has a complex molecular structure characterized by:
4-Bromo-3-chloro-1H-indol-7-amine can undergo several chemical reactions:
The products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield indole oxides, while substitution reactions can produce a variety of substituted indole derivatives.
The mechanism of action of 4-Bromo-3-chloro-1H-indol-7-amine involves its interaction with specific molecular targets within biological systems:
4-Bromo-3-chloro-1H-indol-7-amine has several significant applications:
Polyhalogenated indoles represent a structurally distinctive class of heterocyclic compounds characterized by synergistic electronic and steric effects imparted by halogen atoms at strategic positions. The compound 4-Bromo-3-chloro-1H-indol-7-amine (CAS 782438-30-6) exemplifies this family with molecular formula C₈H₆BrClN₂ and molecular weight 245.5 g/mol [1] [3]. The ortho-positioned bromo and chloro substituents on the electron-rich indole scaffold create a region of pronounced steric congestion, while the electron-donating 7-amino group generates a polar domain. This combination enables differential reactivity at distinct ring positions—a property exploited in targeted bond formation during complex molecule synthesis [3] [6].
The halogen placement in such derivatives directly modulates their pharmacokinetic profiles. Computational analyses of analogous chloro-substituted indoles (e.g., 3-chloro-1H-indol-7-amine, CAS 165669-13-6) reveal halogen-induced enhancements in membrane permeability (LogP ~1.46) and metabolic stability [5] [10]. These properties make polyhalogenated indoles privileged scaffolds in drug discovery, particularly for targets requiring penetration of lipid membranes or sustained exposure.
Table 1: Structural and Physicochemical Properties of Key Polyhalogenated Indoles
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Halogen Positions | LogP |
---|---|---|---|---|---|
4-Bromo-3-chloro-1H-indol-7-amine | 782438-30-6 | C₈H₆BrClN₂ | 245.50 | 3,4 | 2.82* |
3-Chloro-1H-indol-7-amine | 165669-13-6 | C₈H₇ClN₂ | 166.61 | 3 | 1.46 |
5-Chloro-1H-indol-7-amine | 292636-11-4 | C₈H₇ClN₂ | 166.61 | 5 | 1.93 |
Methyl 4-bromo-3-chloro-1H-indole-6-carboxylate | 1352393-64-6 | C₁₀H₇BrClNO₂ | 288.53 | 3,4 | 3.45 |
*Calculated based on analog data [5] [6] [10]
This compound serves as a molecular linchpin in pharmaceutical syntheses due to three key reactive sites: (1) the C4 bromo substituent amenable to palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), (2) the C3 chloro group selective for nucleophilic displacement under controlled conditions, and (3) the C7 amino group suitable for acylations or reductive alkylations [3] [6]. Such multifunctionality enables divergent synthesis pathways from a single scaffold.
Its application is demonstrated in the synthesis of complex heterocyclic systems, including indolocarbazoles and pyrroloindoles, which are core structures in kinase inhibitors and antimicrobial agents [6]. The bromo substituent specifically facilitates the construction of biaryl architectures through cross-coupling—a transformation leveraged in synthesizing DNA-interactive compounds [3]. Commercially, it is available as a building block (e.g., Biosynth brand) despite periodic discontinuations, highlighting demand fluctuations in specialized research applications [1] .
Table 2: Synthetic Applications of Halogenated Indole/Indazole Intermediates in Drug Development
Intermediate | Therapeutic Target | Key Synthetic Transformation | Clinical Compound |
---|---|---|---|
7-Bromo-4-chloro-1H-indazol-3-amine | HIV-1 capsid inhibitors | Regioselective cyclization | Lenacapavir |
4-Bromo-3-chloro-1H-indol-7-amine | Kinase inhibitors | Suzuki-Miyaura cross-coupling | Under investigation |
5-Bromo-3-chloro-1H-indazole | Anticancer agents | Buchwald-Hartwig amination | Preclinical candidates |
This review addresses three research gaps:
The scope encompasses recent methodological advances (2018–2024) while excluding pharmacological or toxicological assessments per the specified guidelines. Emphasis is placed on transformations validated at >100 mg scale to ensure practical utility.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4